molecular formula C19H23ClN2O3S B14810793 4-chloro-N-[4-(dipropylsulfamoyl)phenyl]benzamide

4-chloro-N-[4-(dipropylsulfamoyl)phenyl]benzamide

Cat. No.: B14810793
M. Wt: 394.9 g/mol
InChI Key: UIQKBMZAQIVEBP-UHFFFAOYSA-N
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Description

4-chloro-N-[4-(dipropylsulfamoyl)phenyl]benzamide is a chemical compound with the molecular formula C19H23ClN2O3S. It is known for its unique structural properties and potential applications in various scientific fields. This compound features a benzamide core substituted with a chloro group and a dipropylsulfamoylphenyl group, which contribute to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[4-(dipropylsulfamoyl)phenyl]benzamide typically involves the condensation of 4-chlorobenzoic acid with 4-(dipropylsulfamoyl)aniline. This reaction is often carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-[4-(dipropylsulfamoyl)phenyl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-chloro-N-[4-(dipropylsulfamoyl)phenyl]benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-chloro-N-[4-(dipropylsulfamoyl)phenyl]benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-(4-ethylphenyl)benzamide
  • 4-chloro-N-(3,5-dimethylphenyl)benzamide
  • 4-chloro-N-(2,4-dichlorophenyl)benzamide
  • 4-chloro-N-ethyl-N-phenylbenzamide

Uniqueness

4-chloro-N-[4-(dipropylsulfamoyl)phenyl]benzamide is unique due to the presence of the dipropylsulfamoyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s solubility, stability, and ability to interact with specific molecular targets, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C19H23ClN2O3S

Molecular Weight

394.9 g/mol

IUPAC Name

4-chloro-N-[4-(dipropylsulfamoyl)phenyl]benzamide

InChI

InChI=1S/C19H23ClN2O3S/c1-3-13-22(14-4-2)26(24,25)18-11-9-17(10-12-18)21-19(23)15-5-7-16(20)8-6-15/h5-12H,3-4,13-14H2,1-2H3,(H,21,23)

InChI Key

UIQKBMZAQIVEBP-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

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